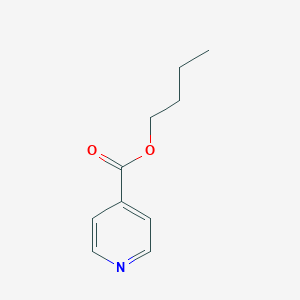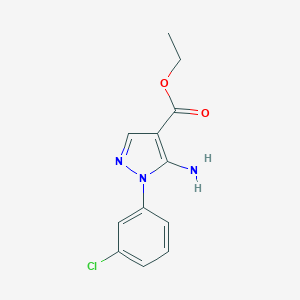
アルミニウム・マンガン化合物 (3:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of aluminum-manganese alloys involves controlled methods to achieve desired compositions and phases. Kono (1958) discovered a new hexagonal close-packed phase and a metastable tetragonal ferromagnetic phase in the manganese-aluminum system, highlighting the conditions necessary for their formation and their thermal and magnetic properties (Kono, 1958).
Molecular Structure Analysis
The molecular structure of aluminum-manganese compounds varies with their composition and treatment. Balaev et al. (2013) investigated the structural, microstructural, and magnetic properties of aluminum-manganese oxide, revealing a ferrimagnet structure with a Curie point of 26 K, indicating the compound's intricate structural and magnetic characteristics (Balaev et al., 2013).
Chemical Reactions and Properties
Chemical reactions and properties of aluminum-manganese alloys depend significantly on their composition and processing. Research by Přibil and Veselý (1971) developed a complexometric determination of aluminum in the presence of manganese, demonstrating the intricate chemical behaviors and the role of manganese in influencing aluminum's reactivity (Přibil & Veselý, 1971).
Physical Properties Analysis
The physical properties, including density, melting point, and electrical conductivity, are critical for the application of aluminum-manganese compounds. The addition of aluminum can refine the microstructure of magnesium-manganese alloys, improving tensile yield strength due to grain boundary strengthening, solid solution strengthening, and precipitation hardening behaviors (Yu et al., 2017).
Chemical Properties Analysis
Aluminum-manganese alloys' chemical properties, such as corrosion resistance and chemical stability, are enhanced by the formation of protective oxide layers and the selective dissolution of manganese. Chen et al. (2020) found that manganese's addition to aluminum enhances corrosion resistance by facilitating the formation of a denser, thinner oxide layer, indicating the beneficial effects of manganese on aluminum's chemical properties (Chen et al., 2020).
科学的研究の応用
鋳鉄の改善
アルミニウム、銅、マンガンは、鋳鉄の構造、機械的特性、トライボテクニカル特性を向上させることがわかっています . これらの元素の合金化により、パーライトがマルテンサイトと残留オーステナイトの微小体積を伴う構造が得られます . 鋳鉄の構造におけるマルテンサイトの存在は、耐摩耗性を高めます .
中マンガン鋼の機械的特性の向上
中マンガン鋼へのアルミニウム添加は、相変態、微細構造、機械的特性に影響を与えることが示されています . 790 °Cで中間焼鈍を行ったアルミニウム2.5%(質量%)の鋼は、引張強度982.5 MPa、伸び42.96%、引張強度×全伸びが42 GPa%を超えるなど、引張特性の組み合わせが最適です .
耐食性
アルミニウムとマンガンの化学組成のわずかな変化は、低マンガンおよび中マンガン高強度鋼の耐食性に影響を与える可能性があります . これにより、高い耐食性を必要とする用途に適した材料となります。
高強度金属材料
アルミニウムとマンガンの化合物は、高強度金属材料の開発において好まれています . これらの化合物は、強度と延性のバランスが優れていることで世界的に開発されている先進高強度鋼(AHSS)の製造に使用されています .
自動車産業
自動車産業は、高強度鋼の製造におけるアルミニウムとマンガンの化合物の使用から恩恵を受けています . これらの材料は、車両のさまざまな部品に使用されており、車両全体の強度と耐久性に貢献しています
作用機序
Target of Action
The primary target of the compound “Aluminum, compd. with manganese (3:1)” is the formation of intermetallic phases . These phases contain a different crystallographic structure than either aluminum or manganese by itself .
Mode of Action
The compound interacts with its targets by combining aluminum and manganese to form these intermetallic phases . This results in increased metallic bonding within the intermetallic phase of AlMn, which enhances its strength and chemical resistance .
Biochemical Pathways
The compound affects the biochemical pathways related to cellular antioxidant defense mechanisms . Both aluminum and manganese carry out their metabolic activities via blood flow and tissue oxygenation .
Pharmacokinetics
The pharmacokinetic properties of “Aluminum, compdIt’s known that the compound forms various intermediate phases , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the formation of a stronger and chemically resistant material . Each percent of manganese increases the strength of the compound by about 42 MPa.
Action Environment
The action of “Aluminum, compd. with manganese (3:1)” can be influenced by environmental factors such as temperature . For instance, different isothermal sections have been reported in the temperature range of 1100-620 °C, depicting new ternary phases . Therefore, the compound’s action, efficacy, and stability may vary depending on the environmental conditions.
Safety and Hazards
Aluminum is a silvery-white, malleable, ductile, odorless metal . It has a boiling point of 4221°F and a freezing point/melting point of 1220°F . The specific gravity is 2.70 . Manganese is considered critical for human health, and plays important roles in development, metabolism, and the antioxidant system .
将来の方向性
Aluminium–manganese alloys are used in applications with low strength requirements and also in chemical and food-related environments due to their corrosion resistance . They are processed into beverage cans and is generally referred to as the packaging material used . It is used for apparatus and pipes in the chemical industry, for roof cladding, wall coverings, pressure vessels, roller shutters, roller doors, and heat exchangers .
特性
InChI |
InChI=1S/3Al.Mn |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTUTSCEYJYKPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al].[Al].[Al].[Mn] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al3Mn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065291 |
Source


|
| Record name | Aluminum, compd. with manganese (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.88266 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12253-13-3 |
Source


|
| Record name | Aluminum, compd. with manganese (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one](/img/structure/B87473.png)




